molecular formula C14H12Cl3N3O5 B14284469 Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate CAS No. 118237-10-8

Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate

Cat. No.: B14284469
CAS No.: 118237-10-8
M. Wt: 408.6 g/mol
InChI Key: JXNKSAWEENIOOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is formed through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The trichlorophenyl group is then introduced via a substitution reaction. The final step involves esterification with ethyl propanoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate involves its interaction with specific molecular targets. The nitro group and the trichlorophenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

118237-10-8

Molecular Formula

C14H12Cl3N3O5

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl 2-[4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl]oxypropanoate

InChI

InChI=1S/C14H12Cl3N3O5/c1-3-24-14(21)7(2)25-13-10(20(22)23)6-18-19(13)9-5-4-8(15)11(16)12(9)17/h4-7H,3H2,1-2H3

InChI Key

JXNKSAWEENIOOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=NN1C2=C(C(=C(C=C2)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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